molecular formula C15H20BrN3O2 B7020814 N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B7020814
M. Wt: 354.24 g/mol
InChI Key: DEUMCDBKHYXUGT-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound. It is characterized by the presence of a brominated pyrrole ring, a tert-butyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2/c1-15(2,3)13-7-12(17-21-13)14(20)19(5)9-11-6-10(16)8-18(11)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUMCDBKHYXUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)N(C)CC2=CC(=CN2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the pyrrole ring.

    Alkylation: Addition of a methyl group to the nitrogen atom of the pyrrole ring.

    Formation of the Oxazole Ring: Cyclization reaction to form the oxazole ring.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide
  • N-[(4-fluoro-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide

Uniqueness

N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-5-tert-butyl-N-methyl-1,2-oxazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and other interactions that are not possible with other halogens like chlorine or fluorine.

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